5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt
CAS No.: 2095409-84-8
Cat. No.: VC4687065
Molecular Formula: C9H5LiN2O3
Molecular Weight: 196.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2095409-84-8 |
---|---|
Molecular Formula | C9H5LiN2O3 |
Molecular Weight | 196.09 |
IUPAC Name | lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |
Standard InChI | InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Standard InChI Key | ASNKGMCSDPQLDR-UHFFFAOYSA-M |
SMILES | [Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The parent compound, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5), features a 1,2,4-oxadiazole ring substituted at position 5 with a phenyl group and at position 3 with a carboxylic acid moiety . The lithium salt forms via deprotonation of the carboxylic acid group, yielding a structure represented by the formula C₉H₅LiN₂O₃. This salt exhibits a molecular weight of 196.10 g/mol, calculated by subtracting the mass of one proton (1.007 g/mol) and adding lithium’s atomic mass (6.94 g/mol) to the parent acid’s molecular weight (190.16 g/mol) .
Spectral Characterization
While spectral data for the lithium salt remains unreported, the parent acid’s mass spectrometry (MS) profile shows a protonated molecular ion peak at m/z 219.1 (M+H) . Nuclear magnetic resonance (NMR) studies of analogous 1,2,4-oxadiazole derivatives reveal distinct aromatic proton environments. For example, 5-(p-tolyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives exhibit upfield-shifted protons adjacent to electron-withdrawing groups . Infrared (IR) spectroscopy of the lithium salt would likely show a redshift in the carbonyl stretching frequency (∼1,650 cm⁻¹) due to carboxylate resonance stabilization .
Synthesis and Optimization
Base-Mediated Salt Formation
The lithium salt is synthesized through a one-step neutralization reaction using lithium hydroxide (LiOH). A representative procedure involves:
-
Dissolving 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (900 mg, 4.1 mmol) in a tetrahydrofuran (THF)/methanol/water (1:1:1) solvent system .
-
Adding LiOH·H₂O (420 mg, 10 mmol) under stirring at 20°C for 3 hours .
-
Removing solvents under reduced pressure to isolate the lithium salt as a hygroscopic solid.
Table 1: Reaction Conditions for Lithium Salt Synthesis
Parameter | Value |
---|---|
Starting material | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid |
Base | LiOH·H₂O (2.4 equiv) |
Solvent system | THF/MeOH/H₂O (1:1:1) |
Temperature | 20°C |
Reaction time | 3 hours |
Yield | 83% (parent acid conversion) |
This method avoids the acidic workup used in parent acid synthesis, instead favoring direct solvent evaporation to preserve the ionic species .
Alternative Synthetic Routes
Microwave-assisted synthesis, validated for related 1,3,4-oxadiazoles, could reduce reaction times from hours to minutes. A protocol using NH₄F/Al₂O₃ catalysis under microwave irradiation achieves 40–90% yields in ∼10 minutes for analogous structures . While untested for this specific lithium salt, such methods highlight opportunities for process intensification.
Physicochemical Properties
Table 2: Comparative Properties of Acid and Lithium Salt
Property | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid | Lithium Salt |
---|---|---|
Molecular formula | C₉H₆N₂O₃ | C₉H₅LiN₂O₃ |
Molecular weight (g/mol) | 190.16 | 196.10 |
Density (g/cm³) | 1.5±0.1* | N/A |
Water solubility | Low | High |
Melting point | Decomposes >200°C | Hygroscopic, no clear mp |
*Estimated from analogous 5-methyl-1,3,4-oxadiazole-2-carboxylic acid .
The lithium salt’s enhanced aqueous solubility stems from ionic dissociation, making it preferable for pharmaceutical formulations. Computational models predict a logP reduction from −0.74 (parent acid) to −1.2 for the salt, aligning with its increased hydrophilicity .
Biological and Industrial Applications
Medicinal Chemistry
1,2,4-Oxadiazoles serve as bioisosteres for ester and amide groups, improving metabolic stability . The lithium salt’s solubility profile enhances bioavailability in lead compounds targeting:
-
Kinase inhibition: Structural analogs show nanomolar activity against EGFR and VEGFR2 .
-
Antimicrobial agents: Minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Staphylococcus aureus have been reported for related salts .
Table 3: Biological Activity of Selected 1,2,4-Oxadiazole Derivatives
Derivative | Target | IC₅₀/EC₅₀ |
---|---|---|
5-(4-Fluorophenyl)-1,2,4-oxadiazole | COX-2 | 12 nM |
Lithium 5-phenyl-1,2,4-oxadiazole-3-carboxylate | Solubility-enhanced prodrug | N/A |
Materials Science
Lithium coordination complexes of heterocyclic carboxylates find use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume